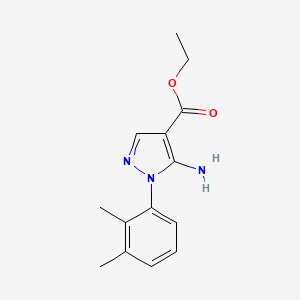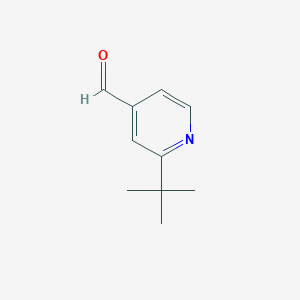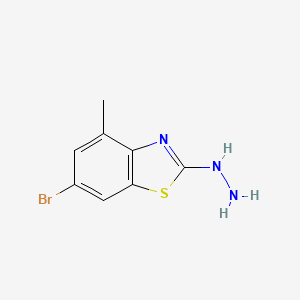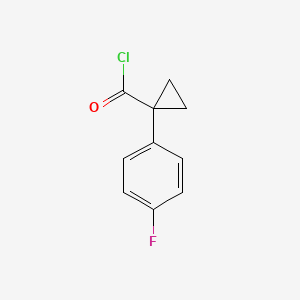
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride
Overview
Description
“1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the molecular formula C10H8ClFO . It is used as an alkylating reagent in the preparation of some chemical building blocks .
Synthesis Analysis
The synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide, was reported in a research article . The target compound was synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via a multi-step nucleophilic substitution reaction and ester hydrolysis .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of a similar compound was confirmed by 1H NMR and MS spectrum .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” can be analyzed based on the synthesis methods. For instance, the synthesis of a related compound involved a multi-step nucleophilic substitution reaction and ester hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride” include a melting point of 173.0 to 177.0 °C, a predicted boiling point of 475.2±30.0 °C, and a density of 1.521 . It is soluble in methanol and is stored in a dry room temperature environment .Scientific Research Applications
Application 1: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide
- Summary of the Application: This compound is used in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide . This is a multi-step process involving nucleophilic substitution reactions and ester hydrolysis .
- Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
- Results or Outcomes: The total yield of the three steps was 48.8% .
Application 2: Cabozantinib Intermediate
- Summary of the Application: This compound is used as an intermediate in the synthesis of cabozantinib , a drug used to treat various types of cancer.
- Methods of Application: Specific methods of application in the synthesis of cabozantinib are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Application 3: Synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid
- Summary of the Application: This compound is used in the synthesis of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid . This is a multi-step process involving nucleophilic substitution reactions .
- Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
Application 4: Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane
- Summary of the Application: This compound is used in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane . This is a multi-step process involving nucleophilic substitution reactions and ester hydrolysis .
- Methods of Application: The target compound is synthesized from the commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid via multi-step nucleophilic substitution reaction and ester hydrolysis . The structure of the target compound was confirmed by 1H NMR and MS spectrum .
- Results or Outcomes: The total yield of the three steps was 48.8% .
properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9(13)10(5-6-10)7-1-3-8(12)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRGIPDZVAHMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



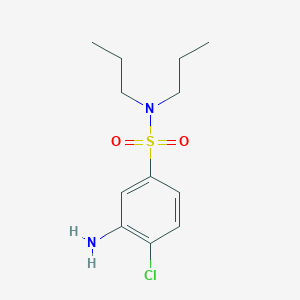
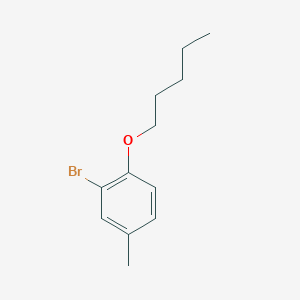
![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)
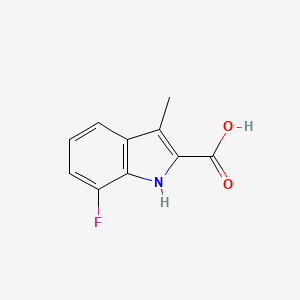
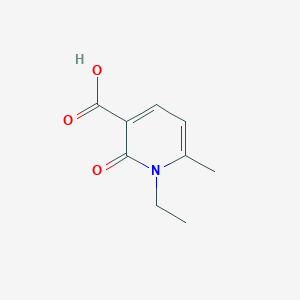
![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)
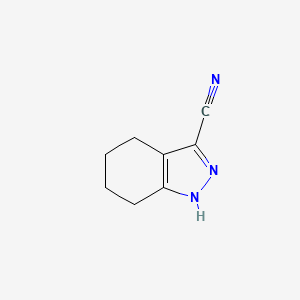
![1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519087.png)
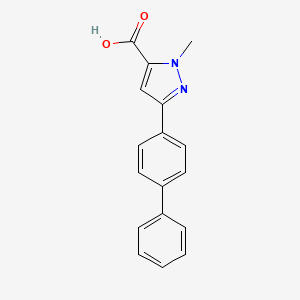
![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
